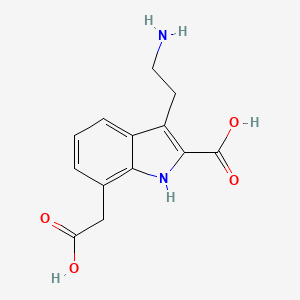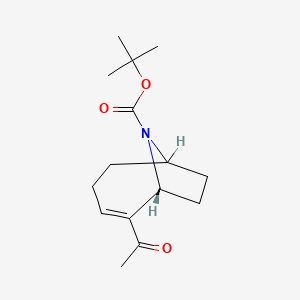
(1R)-N-(t-Butoxycarbonyl)anatoxin a
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-N-(t-Butoxycarbonyl)anatoxin a is a derivative of anatoxin-a, a potent neurotoxin produced by certain cyanobacteria. The addition of the tert-butoxycarbonyl (Boc) group to anatoxin-a enhances its stability and makes it a valuable compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-(t-Butoxycarbonyl)anatoxin a typically involves the protection of the amine group of anatoxin-a with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using flow microreactor systems for efficient and sustainable production, and employing purification techniques such as chromatography .
化学反应分析
Types of Reactions
(1R)-N-(t-Butoxycarbonyl)anatoxin a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The Boc group can be substituted under specific conditions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
(1R)-N-(t-Butoxycarbonyl)anatoxin a has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1R)-N-(t-Butoxycarbonyl)anatoxin a involves its interaction with nicotinic acetylcholine receptors in the nervous system. The compound binds to these receptors, leading to the opening of ion channels and subsequent depolarization of neurons. This can result in neurotoxic effects, which are the basis for its study in neuropharmacology .
相似化合物的比较
Similar Compounds
Anatoxin-a: The parent compound, known for its potent neurotoxic effects.
(1R)-N-(t-Butoxycarbonyl)anatoxin a analogs: Various analogs with different substituents on the anatoxin-a structure.
Uniqueness
This compound is unique due to the presence of the Boc group, which enhances its stability and makes it more suitable for certain research applications compared to anatoxin-a and its other analogs .
属性
CAS 编号 |
90741-53-0 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC 名称 |
tert-butyl (1R)-2-acetyl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H23NO3/c1-10(17)12-7-5-6-11-8-9-13(12)16(11)14(18)19-15(2,3)4/h7,11,13H,5-6,8-9H2,1-4H3/t11?,13-/m1/s1 |
InChI 键 |
HEDASSVHQYNXQV-GLGOKHISSA-N |
手性 SMILES |
CC(=O)C1=CCCC2CC[C@H]1N2C(=O)OC(C)(C)C |
规范 SMILES |
CC(=O)C1=CCCC2CCC1N2C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


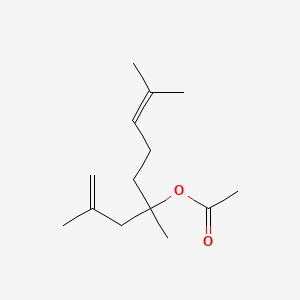
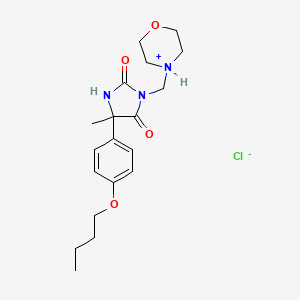
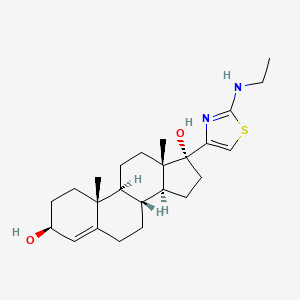
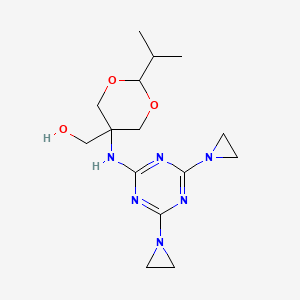

![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)

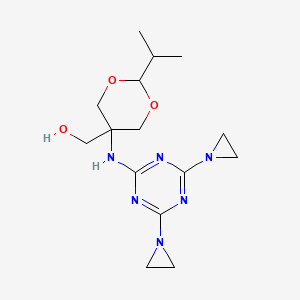
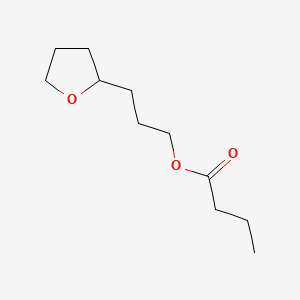
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)

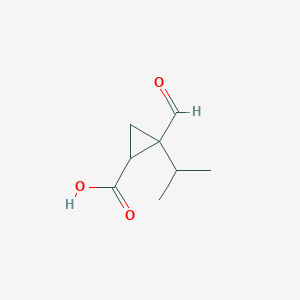
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13784627.png)
